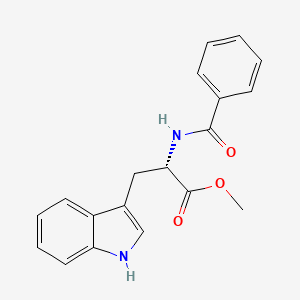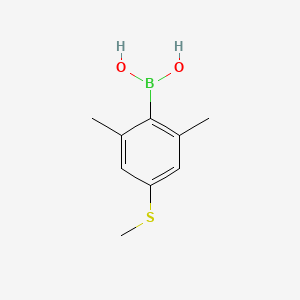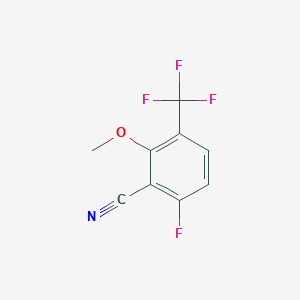![molecular formula C18H14O2S B15200826 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde CAS No. 893741-12-3](/img/structure/B15200826.png)
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: The compound is used in the development of chemical sensors due to its ability to interact with various analytes, leading to detectable changes in its properties.
作用機序
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
In organic synthesis: , it acts as a building block that undergoes various chemical transformations to yield desired products.
In biological systems: , its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol: This compound is similar but has a primary alcohol group instead of an aldehyde group.
5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5-[3-(Benzyloxy)phenyl]-2-thiophenenitrile: This compound has a nitrile group instead of an aldehyde group.
Uniqueness
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the benzyloxyphenyl and thiophene moieties, along with the reactive aldehyde group
特性
CAS番号 |
893741-12-3 |
|---|---|
分子式 |
C18H14O2S |
分子量 |
294.4 g/mol |
IUPAC名 |
5-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-9-10-18(21-17)15-7-4-8-16(11-15)20-13-14-5-2-1-3-6-14/h1-12H,13H2 |
InChIキー |
YGCPEIABJIPYFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


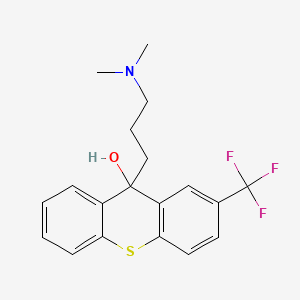

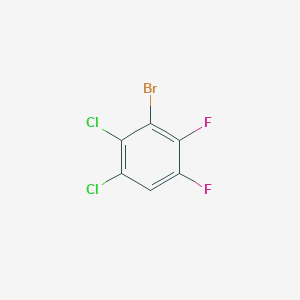
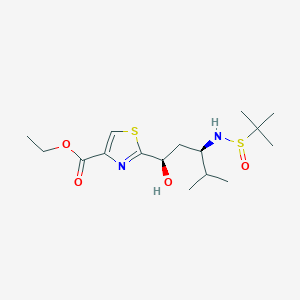
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
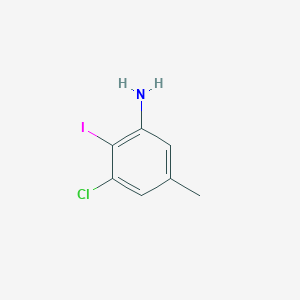
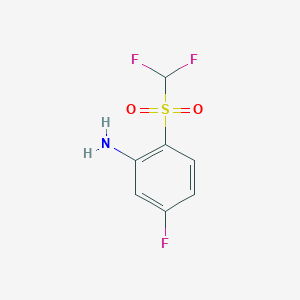
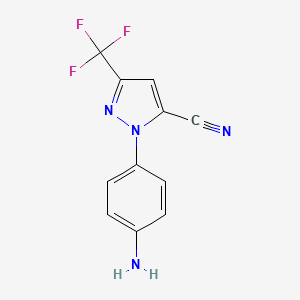
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)

